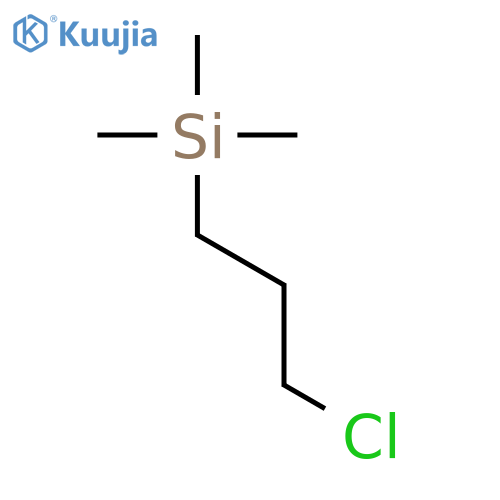Cas no 2344-83-4 ((3-Chloropropyl)trimethylsilane)

2344-83-4 structure
商品名:(3-Chloropropyl)trimethylsilane
(3-Chloropropyl)trimethylsilane 化学的及び物理的性質
名前と識別子
-
- (3-Chloropropyl)trimethylsilane
- Chloropropyldiphenylmethylsilane
- 3-Chloropropyltrimethylsilane
- 3-chloropropyl(trimethyl)silane
- (1-chloropropyl)trimethylsilane
- (2-chloromethylethyl)trimethylsilane
- (3-chloropropyl)(trimethyl)silane
- chloropropyl trimethyl silane
- Silane,(3-chloropropyl)trimethyl
- (3-chloro-propyl)-trimethyl-silane
- A851551
- chloropropyltrimethylsilane
- DTXSID6062331
- EINECS 219-059-0
- EN300-111896
- ZQ55NC95GS
- MFCD00045299
- SY248881
- 3-Trimethylsilylpropyl chloride
- J-015110
- FT-0604707
- Silane, (3-chloropropyl)trimethyl-
- 2744-83-4
- SCHEMBL1220821
- CAA34483
- 1-Chloro-3-(trimethylsilyl)propane
- AS-77885
- CS-0199377
- 2344-83-4
- QXDDDCNYAAJLBT-UHFFFAOYSA-N
- AKOS006221243
- NS00048770
- E78042
- 3-Chloropropyl Trimethylsilane
- (3-Chloropropyl)trimethylsilane, >=97.0%
- DB-046151
- S04700
- DTXCID8036865
- DB-357067
-
- MDL: MFCD00045299
- インチ: InChI=1S/C6H15ClSi/c1-8(2,3)6-4-5-7/h4-6H2,1-3H3
- InChIKey: QXDDDCNYAAJLBT-UHFFFAOYSA-N
- ほほえんだ: C[Si](C)(C)CCCCl
- BRN: 1732625
計算された属性
- せいみつぶんしりょう: 150.06300
- どういたいしつりょう: 150.063
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 56
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 0A^2
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 0.878 g/mL at 20 °C(lit.)
- ゆうかいてん: <0°C
- ふってん: 151 °C(lit.)
- フラッシュポイント: 華氏温度:120.2°f
摂氏度:49°c - 屈折率: n20/D 1.431
- すいようせい: Not miscible in water.
- PSA: 0.00000
- LogP: 2.95350
- ようかいせい: 混合できない、または混合しにくい
(3-Chloropropyl)trimethylsilane セキュリティ情報
-
記号:


- シグナルワード:Warning
- 危害声明: H226-H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:UN 1993 3/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 10-36/37/38
- セキュリティの説明: S26-S36
- 福カードFコード:10-21
-
危険物標識:

- 危険レベル:3
- 包装グループ:III
- 包装カテゴリ:III
- セキュリティ用語:3
- TSCA:Yes
- リスク用語:R10; R36/37/38
- 危険レベル:3
- 包装等級:III
(3-Chloropropyl)trimethylsilane 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
(3-Chloropropyl)trimethylsilane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-111896-5.0g |
(3-chloropropyl)trimethylsilane |
2344-83-4 | 95% | 5g |
$47.0 | 2023-06-09 | |
| Enamine | EN300-111896-0.05g |
(3-chloropropyl)trimethylsilane |
2344-83-4 | 95% | 0.05g |
$19.0 | 2023-10-27 | |
| Enamine | EN300-111896-0.5g |
(3-chloropropyl)trimethylsilane |
2344-83-4 | 95% | 0.5g |
$24.0 | 2023-10-27 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 26253-5ML-F |
(3-Chloropropyl)trimethylsilane |
2344-83-4 | ≥97.0% | 5ML |
¥1073.29 | 2022-02-24 | |
| eNovation Chemicals LLC | K47911-5ml |
(3-CHLOROPROPYL)TRIMETHYLSILANE |
2344-83-4 | 97% | 5ml |
$200 | 2023-09-03 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L04458-5g |
(3-Chloropropyl)trimethylsilane, 98% |
2344-83-4 | 98% | 5g |
¥684.00 | 2022-02-08 | |
| Enamine | EN300-111896-2.5g |
(3-chloropropyl)trimethylsilane |
2344-83-4 | 95% | 2.5g |
$40.0 | 2023-10-27 | |
| Enamine | EN300-111896-50.0g |
(3-chloropropyl)trimethylsilane |
2344-83-4 | 95% | 50g |
$332.0 | 2023-06-09 | |
| Enamine | EN300-111896-0.1g |
(3-chloropropyl)trimethylsilane |
2344-83-4 | 95% | 0.1g |
$19.0 | 2023-10-27 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C833873-25ml |
3-Chloropropyl Trimethylsilane |
2344-83-4 | 95% | 25ml |
¥1,887.00 | 2022-09-29 |
(3-Chloropropyl)trimethylsilane 関連文献
-
1. Organosilicon Compounds. Part V. Synthesis of N-(trimethylsilylalkyl) diamines and N-(trimethylsilylalkyl)-N′-(2-mercaptoethyl) diamines.Shelby F. Thames,Laroy H. Edwards J. Chem. Soc. C 1968 2339
-
Mohammad Ali Nasseri,Ali Allahresani,Heidar Raissi RSC Adv. 2014 4 26087
2344-83-4 ((3-Chloropropyl)trimethylsilane) 関連製品
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
